molecular formula C21H13NO5 B2810559 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid CAS No. 64468-36-6

4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid

Cat. No.: B2810559
CAS No.: 64468-36-6
M. Wt: 359.337
InChI Key: KNKBICIWTJRTRC-UHFFFAOYSA-N
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Description

4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid is a synthetic hybrid compound designed for pharmaceutical and cancer research, merging two significant pharmacophores. The molecule incorporates a benzo[f]chromene moiety, a scaffold recognized for its broad anti-proliferative efficacy against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HepG-2) . Notably, some benzochromene derivatives have demonstrated the ability to overcome multi-drug resistance (MDR) in cancer cells by inhibiting the expression and efflux function of Permeability Glycoprotein (P-gp), a key mediator of drug resistance . This core structure is linked via an amide bond to a para-aminobenzoic acid (PABA) unit, a versatile building block prevalent in drug design for antimicrobial, anti-inflammatory, and anticancer agents . PABA is a well-tolerated scaffold found in over 184 commercial drugs and is crucial in folate synthesis . The strategic combination of these structures creates a complex molecule with potential multi-targeting capabilities. Researchers can investigate its mechanism of action, which may involve the induction of apoptosis, cell cycle arrest (potentially in G1 or S phase), and the inhibition of critical enzymes or transporters . This product is intended for research purposes to explore novel therapeutic agents and their biochemical pathways. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(3-oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO5/c23-19(22-14-8-5-13(6-9-14)20(24)25)17-11-16-15-4-2-1-3-12(15)7-10-18(16)27-21(17)26/h1-11H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKBICIWTJRTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the chromene core, followed by the introduction of the benzoic acid moiety and the amide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product. Detailed synthetic procedures can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications. The industrial synthesis also focuses on cost-effectiveness and environmental sustainability by minimizing waste and optimizing resource utilization .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-[(3-oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid. For instance, derivatives based on benzilic acid exhibited significant inhibition against various cancer cell lines, suggesting that modifications to the chromene structure can enhance anticancer efficacy . In vitro tests have demonstrated that such compounds can induce apoptosis in cancer cells, making them promising candidates for further development.

2. Anti-inflammatory Properties
Research indicates that compounds with a similar structural framework may possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response . Such activity makes this compound a candidate for treating inflammatory diseases.

3. Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented, showing effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Material Science Applications

1. Drug Delivery Systems
The unique chemical structure of this compound allows it to be incorporated into drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability, making it valuable in pharmaceutical formulations .

2. Synthesis of New Materials
This compound can be utilized in the synthesis of new materials with specific properties. For example, it can serve as a building block for polymers or other complex molecules used in advanced material science applications.

Case Studies

Study Focus Findings
Güzel-Akdemir et al. (2021)Anticancer ActivityIdentified significant anticancer effects in derivatives similar to this compound against leukemia and CNS cancer cell lines .
MDPI Review (2023)Anti-inflammatory MechanismsDiscussed potential mechanisms through which structurally related compounds inhibit inflammation pathways .
Antimicrobial Study (2021)Antimicrobial PropertiesShowed effectiveness against various bacterial strains, indicating potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structural features enable it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic Acid and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Structural Differences vs. Target Compound Reference
This compound C₂₁H₁₃NO₅ 359.33 Benzo[f]chromene-3-one, amide-linked benzoic acid Reference compound
4-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid C₁₈H₁₃NO₄ 327.30 Naphthalene-1-hydroxy-2-carbonyl group Smaller bicyclic naphthalene vs. tricyclic chromene
4-(Thiophen-2-ylmethylideneamino)benzoic acid C₁₂H₁₀NO₂S 245.28 Thiophene-2-ylmethylene group Sulfur-containing heterocycle vs. oxygenated chromene
4-[(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid C₁₆H₁₁ClN₂O₅ 346.72 Azetidinone (β-lactam) ring with 4-nitrophenyl and chloro substituents Beta-lactam ring system vs. chromene
Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester C₁₈H₁₇NO₇ 359.33 3,4-Dimethoxybenzoyl group, methyl ester, hydroxy group Methoxy substituents and ester vs. free carboxylic acid
4-[(Cyclopropylcarbonyl)amino]benzoic acid C₁₁H₁₁NO₃ 205.21 Cyclopropane carbonyl group Small aliphatic ring vs. aromatic chromene
4-{[3-(Thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino}benzoic acid C₁₉H₁₄N₄O₄S₂ 442.47 Quinoxaline-thiophene sulfonamide hybrid Quinoxaline and sulfonamide groups vs. chromene-amide

Detailed Analysis of Key Analogues

4-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic Acid (C₁₈H₁₃NO₄) Structural Differences: Replaces the benzo[f]chromene system with a naphthalene ring. Functional Implications: The naphthalene group may enhance lipophilicity compared to the chromene system, affecting membrane permeability .

4-(Thiophen-2-ylmethylideneamino)benzoic Acid (C₁₂H₁₀NO₂S) Structural Differences: Features a thiophene ring instead of the chromene moiety. The sulfur atom introduces distinct electronic properties (e.g., polarizability) and may influence redox activity. Functional Implications: Thiophene’s electron-rich nature could modify intermolecular interactions, such as π-stacking or hydrogen bonding, compared to the oxygen-dominated chromene .

4-[(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid (C₁₆H₁₁ClN₂O₅) Structural Differences: Contains a β-lactam (azetidinone) ring with nitro and chloro substituents. The β-lactam introduces strain and reactivity, contrasting with the chromene’s stability.

Benzoic Acid, 4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxy-, Methyl Ester (C₁₈H₁₇NO₇) Structural Differences: Methoxy and hydroxy groups on the benzoyl moiety, plus a methyl ester instead of a free carboxylic acid.

4-{[3-(Thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino}benzoic Acid (C₁₉H₁₄N₄O₄S₂) Structural Differences: Quinoxaline-thiophene sulfonamide hybrid. The sulfonamide group introduces strong hydrogen-bonding capability.

Biological Activity

4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N2O4C_{21}H_{16}N_{2}O_{4}, with a molecular weight of approximately 360.36 g/mol. The compound features a benzoic acid moiety linked to a chromene derivative, which is crucial for its biological activity.

Antioxidant Activity

Studies have demonstrated that compounds related to benzoic acid derivatives exhibit significant antioxidant properties. The ability to scavenge free radicals contributes to their protective effects against oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness against resistant strains makes it a candidate for further development in antimicrobial therapies .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the activation of caspases, leading to cell death .

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

  • Protein Degradation Pathways : Research has indicated that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP), which are critical for maintaining cellular homeostasis .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antioxidant Evaluation : A study demonstrated that derivatives with similar structures significantly reduced oxidative stress markers in human fibroblasts, suggesting potential applications in age-related conditions .
  • Antimicrobial Testing : In vitro assays revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Line Studies : The compound was tested on various cancer cell lines (e.g., Hep-G2, A2058), where it showed significant cytotoxicity and induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid with high purity and yield?

  • Methodological Answer : The synthesis typically involves coupling the chromene-carbonyl moiety to the benzoic acid core via an amide bond. Critical steps include:

  • Reagent Selection : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carbonyl group for amide bond formation .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the product from byproducts like unreacted starting materials or hydrolyzed derivatives .
    • Data Contradiction : Conflicting yields may arise from varying reaction temperatures or moisture sensitivity of reagents. Reproducibility requires strict anhydrous conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the chromene-oxo and amide linkages. Key signals include the aromatic protons (δ 6.8–8.2 ppm) and the carbonyl carbons (δ ~165–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) for this compound?

  • Methodological Answer :

  • Assay Validation : Standardize experimental conditions (e.g., buffer pH, temperature) to minimize variability. Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .
  • Structural Analog Analysis : Compare bioactivity with analogs (e.g., 4-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid) to identify critical functional groups. For example, the chromene-oxo group may enhance binding affinity to specific targets .
  • Metabolic Stability Testing : Evaluate compound stability in biological matrices (e.g., plasma, liver microsomes) to rule out false negatives due to rapid degradation .

Q. What computational approaches are used to predict the interaction of this compound with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses of the chromene-oxo group in target active sites. Key interactions include hydrogen bonding with catalytic residues and π-π stacking with aromatic side chains .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability and identify critical residues for mutagenesis studies .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .

Q. How can researchers design structure-activity relationship (SAR) studies to improve the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Scaffold Modifications : Introduce substituents (e.g., halogens, methoxy groups) to the benzoic acid or chromene moieties to alter lipophilicity (logP) and solubility .
  • Prodrug Strategies : Synthesize ester or amide prodrugs of the carboxylic acid group to enhance oral bioavailability. Hydrolysis in vivo regenerates the active form .
  • In Silico ADMET Prediction : Tools like SwissADME predict absorption, distribution, and toxicity profiles to prioritize derivatives for synthesis .

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